molecular formula C14H17FN2OS B5765291 N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

Número de catálogo B5765291
Peso molecular: 280.36 g/mol
Clave InChI: TXWIYDMNDCSTQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating various cellular processes. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.

Mecanismo De Acción

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit cell proliferation, induce cell death, and inhibit tumor growth. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for CK2. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have low toxicity and can be administered orally. However, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has some limitations, including the potential for off-target effects and the development of drug resistance.

Direcciones Futuras

There are several future directions for the development and use of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide. One direction is the development of combination therapies that include N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and other cancer therapies. Another direction is the evaluation of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, further research is needed to better understand the mechanisms of action of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and to identify biomarkers that can be used to predict patient response to the drug.

Métodos De Síntesis

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-4-fluorobenzamide. The final step involves the reaction of N-cyclohexyl-4-fluorobenzamide with thiourea to form N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide.

Aplicaciones Científicas De Investigación

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including breast, prostate, and pancreatic cancer. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and viral infections.

Propiedades

IUPAC Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIYDMNDCSTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.